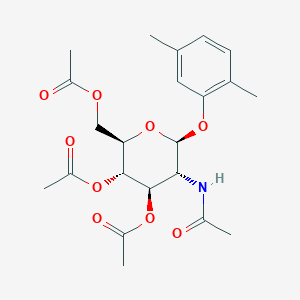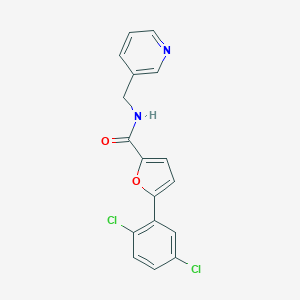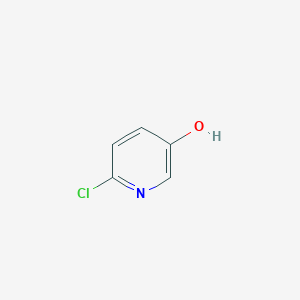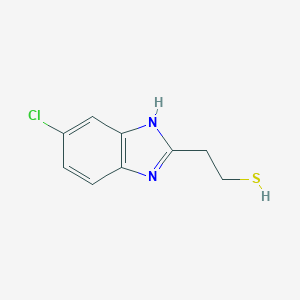
2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de phényléthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a biochemical used for proteomics research . It has a molecular weight of 451.47 and a molecular formula of C22H29NO9 . This compound is recognized for its application in combating bacterial infections, showing potency against a wide spectrum of Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple acetyl groups attached to a glucopyranoside core . The InChI key, which provides a unique identifier for the compound’s structure, is FMACEGZIOGLACF-ZGJYDULXSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 451.5 and a molecular formula of C22H29NO9 . It is recommended to be stored at refrigerator temperatures (2-8°C) .Mécanisme D'action
Target of Action
It’s known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s mentioned that it acts as an inhibitor , which suggests that it likely binds to its target and prevents or reduces its activity.
Biochemical Pathways
Given its role as an inhibitor , it’s plausible that it interferes with the normal function of its target, thereby affecting the associated biochemical pathways.
Result of Action
As an inhibitor , it likely disrupts the normal function of its target, leading to changes at the molecular and cellular levels.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a versatile chemical compound that can be easily synthesized and used in various laboratory experiments. However, the synthesis of Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be time-consuming and requires specialized equipment and expertise.
Orientations Futures
1. Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside-based glycoconjugates for drug delivery: Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be used as a building block in the synthesis of glycoconjugates for targeted drug delivery.
2. Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside-based vaccines: Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be used as an adjuvant in vaccine formulations to enhance the immune response.
3. Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside-based diagnostic tools: Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be used in the development of diagnostic tools for various diseases such as cancer.
4. Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside-based therapeutics: Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside-based compounds can be developed as potential therapeutics for various diseases such as inflammation and cancer.
5. Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside-based biomaterials: Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be used in the development of biomaterials for tissue engineering and regenerative medicine.
In conclusion, Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a versatile chemical compound that has potential applications in various scientific fields. Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be easily synthesized and used in various laboratory experiments, making it a valuable tool for scientific research. Further research on Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside-based compounds can lead to the development of novel therapeutics, vaccines, and diagnostic tools for various diseases.
Méthodes De Synthèse
Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be synthesized through a multistep process involving the acetylation of N-acetylglucosamine and subsequent reactions with phenylethylamine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Synthèse de médicaments à base de glucides complexes
Ce composé est un réactif clé utilisé pour la synthèse de médicaments à base de glucides complexes. Il joue un rôle crucial dans le développement de nouveaux produits pharmaceutiques ciblant diverses maladies, notamment les infections bactériennes et virales, le cancer et les troubles inflammatoires .
Applications antibactériennes
Il a été reconnu pour son efficacité dans la lutte contre les infections bactériennes. Le composé est puissant contre une large gamme de bactéries Gram-positives et Gram-négatives .
Inhibition enzymatique
Le dérivé de glucose modifié présente des propriétés qui entravent diverses activités enzymatiques liées aux infections bactériennes et fongiques .
Recherche en protéomique
Il est également utilisé dans la recherche en protéomique, qui implique l'étude des protéomes et de leurs fonctions .
Recherche sur les glycoprotéines
Le composé est utilisé dans la recherche sur les glycoprotéines en raison de sa structure chimique spécifique, qui est précieuse pour l'étude de la glycosylation des protéines .
Approvisionnement chimique pour la recherche
De plus, il est disponible à l'achat auprès de fournisseurs de produits chimiques pour une utilisation dans diverses applications de recherche scientifique .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Phenylethylamine", "2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl chloride", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the hydroxyl groups of the glucopyranosyl chloride using acetyl chloride and triethylamine in methanol to form 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl chloride", "Reaction of the protected glucopyranosyl chloride with phenylethylamine in methanol to form Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside", "Deprotection of the acetyl groups using hydrochloric acid in methanol to form Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside with only the acetamido group protected", "Deprotection of the acetamido group using sodium bicarbonate in methanol to form the final product Phenylethyl 2-amino-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside", "Purification of the product using a combination of sodium chloride and water to obtain the final compound in high yield and purity" ] } | |
Numéro CAS |
197574-92-8 |
Formule moléculaire |
C22H29NO9 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2,5-dimethylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H29NO9/c1-11-7-8-12(2)17(9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 |
Clé InChI |
HLGSHDLKGYMREZ-ZGJYDULXSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)

![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)




![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
